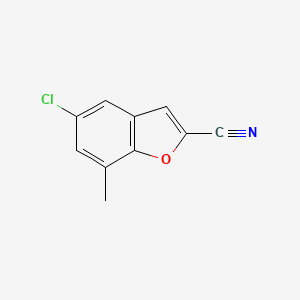

5-Chloro-7-methyl-1-benzofuran-2-carbonitrile

Description

Properties

IUPAC Name |

5-chloro-7-methyl-1-benzofuran-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c1-6-2-8(11)3-7-4-9(5-12)13-10(6)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBIXHNWEKLUIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzofuran Synthesis

The initial step involves synthesizing the benzofuran ring system, which can be achieved via cyclization reactions of suitable phenolic precursors:

Method A: Ortho-alkylation followed by cyclization

Phenolic compounds bearing appropriate side chains undergo ortho-alkylation with halogenated methyl reagents, followed by intramolecular cyclization under acidic or basic conditions to form the benzofuran core.Method B: Cyclization of 2-halo phenols with α, β-unsaturated carbonyl compounds

This involves the reaction of 2-halo phenols with α, β-unsaturated carbonyls, facilitating cyclization to benzofuran derivatives.

Introduction of the Methyl Group at Position 7

The methyl group at the 7-position can be introduced via:

- Directed ortho-lithiation followed by methylation with methyl iodide or methyl sulfate, ensuring regioselectivity at the desired position.

- Friedel-Crafts alkylation with methyl chloride or methyl bromide in the presence of Lewis acids, optimized to favor mono-methylation at the 7-position.

Chlorination at Position 5

Selective chlorination at the 5-position can be achieved through:

- Electrophilic aromatic substitution using N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled temperature conditions to prevent over-chlorination.

- Directed chlorination utilizing existing substituents to direct electrophilic attack selectively.

Introduction of the Carbonitrile Group at Position 2

The nitrile group can be introduced via:

- Sandmeyer reaction : Starting from an amino precursor, diazotization followed by substitution with copper cyanide (CuCN) yields the nitrile at position 2.

- Direct substitution of a halogen (e.g., bromide or iodide) at position 2 with copper cyanide under suitable conditions.

Summary of Preparation Methods in Data Tables

| Method | Starting Material | Key Reagents | Reaction Type | Advantages | References |

|---|---|---|---|---|---|

| A | Phenolic precursor | Methylating agents (e.g., methyl iodide), cyclization catalysts | Cyclization | High regioselectivity | Patent US9562053B2, Example 1 |

| B | Halogenated phenol | NCS or sulfuryl chloride | Electrophilic aromatic substitution | Mild conditions | Patent US9562053B2 |

| C | Benzofuran intermediate | Methylating agents (e.g., methyl iodide) | Directed ortho-lithiation | Precise methylation | Literature review, synthetic protocols |

| D | Halogenated benzofuran | CuCN | Nitrile substitution | High yield, regioselectivity | Patent US9562053B2 |

Research Findings and Optimization Strategies

- Selectivity Control: Use of directing groups and protecting groups during methylation and chlorination steps to prevent over-substitution.

- Reaction Conditions: Temperature optimization (typically 0–25°C) minimizes side reactions during electrophilic substitutions.

- Purification: Chromatography and recrystallization techniques are employed to isolate high-purity intermediates and final compounds.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methyl-1-benzofuran-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

Substitution: Products include various substituted benzofurans depending on the nucleophile used.

Oxidation: Quinone derivatives.

Reduction: Dihydrobenzofuran derivatives.

Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including 5-Chloro-7-methyl-1-benzofuran-2-carbonitrile. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been shown to induce apoptosis in cancer cells while sparing normal cells, suggesting a promising avenue for anticancer drug development .

Table 1: Cytotoxicity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 10 | Cytotoxic |

| Compound A | K562 (leukemia) | 5 | Cytotoxic |

| Compound B | HeLa (cervical) | 15 | Cytotoxic |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Preliminary screenings indicate that derivatives related to this structure possess selective inhibition against various bacteria and fungi. For example, certain benzofuran derivatives have shown effectiveness against Bacillus subtilis and Candida albicans .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Bacillus subtilis | 20 |

| Compound C | Candida albicans | 15 |

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions. One notable method involves the reaction of substituted benzofurans with cyanide sources under controlled conditions, yielding high purity and yield suitable for further biological testing .

Synthesis Overview:

- Starting Materials: Substituted benzofurans.

- Reagents: Cyanide sources such as potassium cyanide or sodium cyanide.

- Conditions: Typically performed under reflux conditions in an organic solvent.

- Yield: Yields can reach up to 80% with high purity.

Therapeutic Potential

The therapeutic implications of this compound are vast, particularly in the fields of oncology and infectious diseases. Its ability to selectively target cancer cells while exhibiting lower toxicity towards normal cells positions it as a candidate for further development as an anticancer agent.

Case Studies

In a study evaluating the anticancer effects of various benzofuran derivatives, compounds similar to this compound showed enhanced cytotoxicity due to structural modifications that improved their interaction with cellular targets . The presence of electron-donating groups was correlated with increased potency against specific cancer cell lines.

Mechanism of Action

The mechanism of action of 5-Chloro-7-methyl-1-benzofuran-2-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The presence of the cyano group and the benzofuran ring can facilitate binding to active sites, leading to inhibition or activation of biological pathways. The exact mechanism varies with the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent profiles:

Key Observations:

- Electron-Withdrawing Groups : The nitrile (CN) and carbonyl chloride (COCl) substituents (e.g., in 5-Chloro-1-benzofuran-7-carbonyl chloride) increase electrophilicity, making these compounds reactive toward nucleophiles. In contrast, carboxamide (CONH₂) derivatives exhibit reduced reactivity but improved solubility .

- Sulfinyl and Aryl Substituents : The sulfinyl group in 5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran enhances polarity, influencing crystallinity and solubility .

Physicochemical and Crystallographic Properties

- Molecular Weight and Polarity : The nitrile-containing target compound (206.63 g/mol) is lighter than sulfinyl or brominated analogues, favoring better diffusion in biological systems. Its calculated LogP (∼2.5 estimated) suggests moderate lipophilicity.

- Crystallography : Structural analogues like 5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran have been analyzed using SHELX programs for refinement and ORTEP-3 for graphical representation, revealing planar benzofuran cores and substituent-dependent packing motifs .

Biological Activity

Overview

5-Chloro-7-methyl-1-benzofuran-2-carbonitrile is a synthetic organic compound that belongs to the class of benzofuran derivatives, characterized by its unique structural features, including a chlorine atom at the 5-position, a methyl group at the 7-position, and a cyano group at the 2-position of the benzofuran ring. This specific arrangement of substituents has been shown to influence not only its reactivity but also its biological activity, making it a compound of interest in medicinal chemistry and pharmacological research.

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common synthetic route includes the reaction of 5-chloro-2-hydroxybenzaldehyde with methyl ketone derivatives in the presence of a base, followed by the introduction of the cyano group using cyanide reagents under controlled conditions.

Medicinal Chemistry Applications

Research has indicated that this compound exhibits potential as a building block for developing therapeutic agents. Its biological activities include:

- Anticancer Properties : The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Studies have shown that modifications in the benzofuran structure can significantly enhance cytotoxicity. For instance, compounds with similar structural motifs exhibited IC50 values in the range of 0.06 to 0.17 µM against multiple cancer cell lines, indicating strong anticancer potential .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzofuran, including this compound, possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing or electron-donating groups on the benzofuran ring can alter their antibacterial efficacy .

The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. The cyano and benzofuran moieties facilitate binding to active sites, leading to inhibition of key biological pathways involved in disease progression.

Comparative Analysis

To understand its biological activity better, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzofuran-2-carbonitrile | Lacks chlorine and methyl substituents | Lower anticancer activity |

| 5-Chloro-1-benzofuran-2-carbonitrile | Lacks methyl group at 7-position | Moderate activity |

| 7-Methyl-1-benzofuran-2-carbonitrile | Lacks chlorine atom at 5-position | Reduced lipophilicity |

The presence of both chlorine and methyl groups in this compound enhances its lipophilicity and potential binding affinity in biological systems, making it more favorable for drug development applications.

Case Studies

Recent studies have highlighted various derivatives based on the benzofuran scaffold that demonstrate significant biological activities:

- Antiproliferative Activity : Compounds structurally related to this compound have shown increased potency when methyl or methoxy groups are strategically placed on the benzofuran ring. For example, derivatives with specific substitutions exhibited up to four times greater potency than unsubstituted counterparts against cancer cell lines .

- Molecular Docking Studies : Advanced molecular docking simulations have been conducted to explore interactions between this compound and target proteins such as tubulin. These studies revealed critical binding interactions that contribute to its antiproliferative effects, highlighting the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the established synthetic routes for 5-Chloro-7-methyl-1-benzofuran-2-carbonitrile, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves sulfoxidation of precursor sulfides using oxidizing agents like 3-chloroperoxybenzoic acid (mCPBA). For example, sulfoxidation of 5-chloro-7-methyl-3-methylsulfanyl-1-benzofuran derivatives in dichloromethane at low temperatures (273 K) yields the target compound . Key intermediates should be purified via column chromatography (hexane/ethyl acetate) and characterized using NMR (¹H and ¹³C) and mass spectrometry. X-ray crystallography is recommended for confirming stereochemistry and solid-state packing .

Q. How can researchers verify the structural integrity of this compound?

Methodological Answer:

- X-ray crystallography : Resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in sulfoxide derivatives) .

- NMR spectroscopy : Use ¹H NMR to identify aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm). ¹³C NMR confirms nitrile (δ ~115 ppm) and sulfoxide (δ ~40 ppm) signals .

- Mass spectrometry : Confirm molecular weight via high-resolution MS (e.g., [M+H]+ expected at m/z 235.02).

Advanced Research Questions

Q. How can sulfoxidation reactions be optimized for higher yields and selectivity?

Methodological Answer:

- Temperature control : Maintain reactions at 273 K to minimize side reactions .

- Oxidant stoichiometry : Use 1.1 equivalents of mCPBA to avoid over-oxidation.

- Solvent selection : Dichloromethane enhances solubility of hydrophobic intermediates. Post-reaction, wash with saturated NaHCO₃ to remove acidic byproducts .

- Kinetic studies : Monitor reaction progress via TLC (Rf ~0.62 in hexane/ethyl acetate) and adjust reaction time (typically 4–6 hours) .

Q. What strategies resolve contradictions in reported biological activities of benzofuran derivatives?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., halogens, methyl groups) and test against bacterial/fungal strains .

- Dose-response assays : Compare IC₅₀ values across studies to identify potency variations.

- Crystallographic data : Correlate bioactivity with molecular conformation (e.g., planarity of the benzofuran ring) .

Q. How can electrochemical methods be adapted for synthesizing benzofuran-carbonitrile derivatives?

Methodological Answer:

- Cathodic reduction : Electrochemically reduce bromo-cyano precursors (e.g., 2-bromo-2-cyanoacetophenone) in a one-pot reaction. Use Pt electrodes and aprotic solvents (e.g., DMF) .

- Parameter optimization : Adjust voltage (typically −1.5 V vs. Ag/AgCl) and electrolyte concentration (e.g., 0.1 M TBABF₄) to control reaction kinetics.

Q. What computational tools predict synthetic pathways for novel benzofuran derivatives?

Methodological Answer:

- Retrosynthesis software : Use AI-driven platforms (e.g., Reaxys, Pistachio) to identify feasible routes based on known reactions of nitriles and sulfoxides .

- DFT calculations : Model transition states for sulfoxidation or nucleophilic substitutions to predict regioselectivity.

Data Analysis & Experimental Design

Q. How should researchers address discrepancies in reported melting points or spectral data?

Methodological Answer:

- Reproducibility checks : Repeat synthesis under standardized conditions (e.g., solvent purity, heating rates).

- Cross-validation : Compare NMR data with CAS Common Chemistry or PubChem entries. For example, confirm nitrile peaks against similar compounds like 5-(Hydroxymethyl)furan-2-carbonitrile .

- Crystallographic refinement : Use riding models for H atoms and refine thermal parameters to resolve ambiguities in X-ray data .

Q. What in silico methods support the design of benzofuran-based bioactive molecules?

Methodological Answer:

- Molecular docking : Screen against target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina.

- ADMET prediction : Use tools like SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.